![molecular formula C25H19N5O4 B2694537 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031594-75-8](/img/no-structure.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H19N5O4 and its molecular weight is 453.458. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The chemical compound is part of a broader class of compounds with potential applications in various fields of scientific research, such as the development of new synthetic methods, drug discovery, and the study of biological activities. While specific studies on N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide were not found, research on similar compounds provides insight into their potential applications.
Chemical Synthesis : Research on similar triazoloquinazoline derivatives highlights innovative synthetic routes and chemical reactions. For example, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide and isocyanates reveals methods for constructing complex heterocycles that could apply to the synthesis of the specified compound (Chern et al., 1988).
Biological Evaluation : Compounds with the triazoloquinazoline scaffold have been evaluated for their biological activities. For instance, benzothiazole-based triazoloquinazoline derivatives were synthesized and tested for their antioxidant and antibacterial properties, suggesting that similar compounds could have medicinal applications (Gadhave & Kuchekar, 2020).
Anticancer Activity : Derivatives of triazoloquinazoline have been investigated for their anticancer potential. A study on the synthesis, computer prediction of biological activity, and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides indicated their promise as anticancer agents with low toxicity, showcasing the therapeutic prospects of similar compounds (Danylchenko et al., 2016).
Regioselectivity in Chemical Reactions : The study of regioselectivity in electrophilic attacks on related compounds, such as 4-methyl-1-thioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5-one, contributes to the understanding of reaction mechanisms and the design of new chemical entities with specific functional groups (Fathalla et al., 2000).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the triazoloquinazoline ring system followed by the introduction of the benzodioxol and methylphenyl substituents.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "guanidine hydrochloride", "ethyl acetoacetate", "1,3-benzodioxole", "sodium borohydride", "sodium hydroxide", "acetic acid", "ethanol", "chloroform", "diethyl ether" ], "Reaction": [ "Condensation of 4-methylbenzaldehyde and 2-nitrobenzaldehyde with guanidine hydrochloride in ethanol to form 3-(4-methylphenyl)-5-nitro-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline", "Reduction of the nitro group using sodium borohydride in ethanol to form 3-(4-methylphenyl)-5-amino-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline", "Alkylation of the amino group with ethyl acetoacetate in the presence of sodium hydroxide in ethanol to form ethyl 3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylate", "Hydrolysis of the ester using sodium hydroxide in acetic acid to form 3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid", "Coupling of the carboxylic acid with N-(1,3-benzodioxol-5-ylmethyl)amine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in chloroform to form N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide", "Purification of the compound using column chromatography with a solvent system of chloroform and diethyl ether" ] } | |
Número CAS |
1031594-75-8 |
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Fórmula molecular |
C25H19N5O4 |
Peso molecular |
453.458 |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H19N5O4/c1-14-2-5-16(6-3-14)22-23-27-25(32)18-8-7-17(11-19(18)30(23)29-28-22)24(31)26-12-15-4-9-20-21(10-15)34-13-33-20/h2-11,29H,12-13H2,1H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(tert-butyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2694454.png)
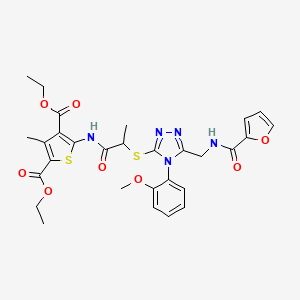
![Ethyl 2-(2-(cyclohexylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2694458.png)

![2-[(1,3-Benzothiazol-2-yl)amino]propanehydrazide](/img/structure/B2694461.png)
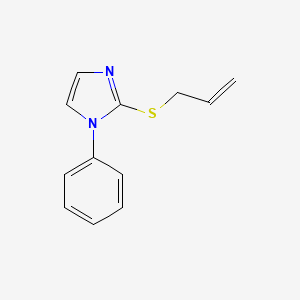
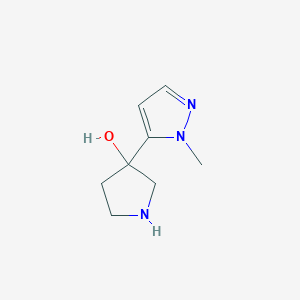
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2694466.png)
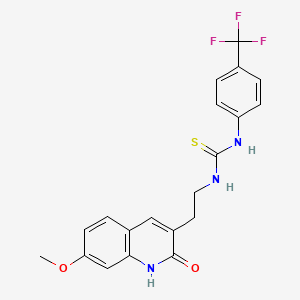
![[1-(4-Methanesulfonyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2694472.png)
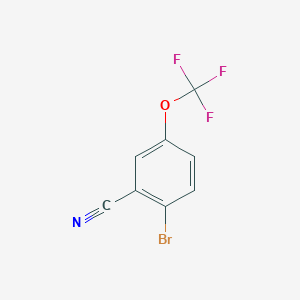
![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)